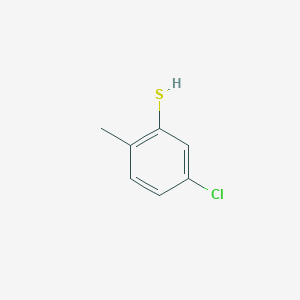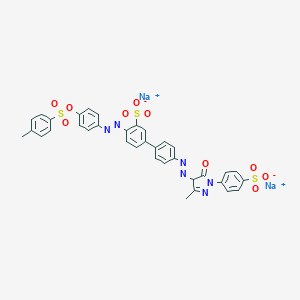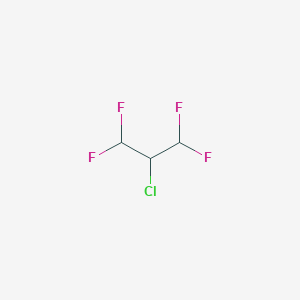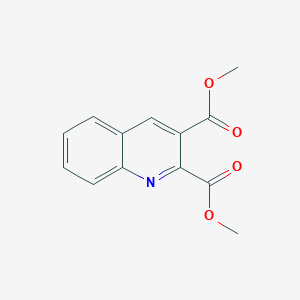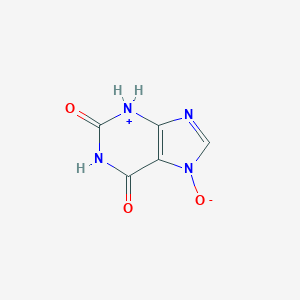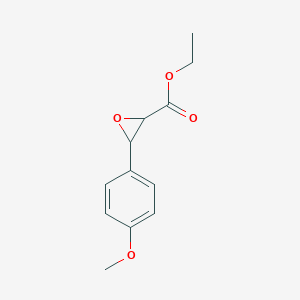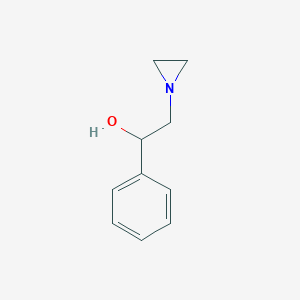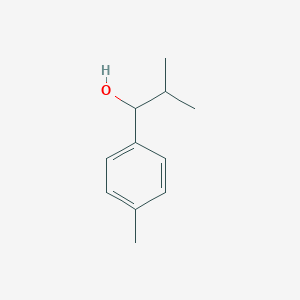
alpha-Isopropyl-p-methylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-p-methylbenzyl alcohol, commonly known as IPMP, is a chemical compound that belongs to the family of alkylphenols. IPMP has been widely used in various fields such as perfumery, cosmetics, and pharmaceuticals.
Mécanisme D'action
IPMP exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. IPMP also exhibits antioxidant properties, which can protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
IPMP has been shown to have a low toxicity profile and is generally considered safe for use in various applications. It is rapidly metabolized and eliminated from the body. IPMP has been shown to have no significant effects on body weight, food consumption, or organ weights in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
IPMP has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. IPMP is also relatively inexpensive compared to other chemicals used in lab experiments. However, IPMP has some limitations, including its limited solubility in water and its potential to interfere with certain assays.
Orientations Futures
There are several future directions for research on IPMP. One direction is to investigate its potential as a natural antimicrobial agent in food preservation. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further research is also needed to better understand the mechanism of action of IPMP and its potential interactions with other chemicals.
Méthodes De Synthèse
IPMP can be synthesized through a Friedel-Crafts alkylation reaction between p-cresol and isopropyl alcohol in the presence of an acid catalyst. The reaction yields IPMP and water as the by-product. The purity of IPMP can be improved by recrystallization.
Applications De Recherche Scientifique
IPMP has been extensively studied in various scientific research fields. It has been used as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor. In addition, IPMP has been used as an antiseptic and disinfectant due to its antimicrobial properties. It has also been used as a preservative in pharmaceuticals and food products.
Propriétés
Numéro CAS |
18228-44-9 |
|---|---|
Nom du produit |
alpha-Isopropyl-p-methylbenzyl alcohol |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3 |
Clé InChI |
PKSSQQPDFFZHEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C(C)C)O |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)C)O |
Autres numéros CAS |
18228-44-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
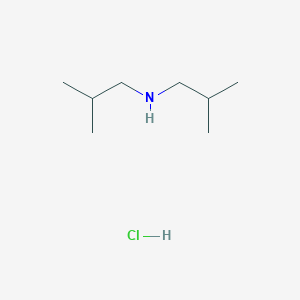
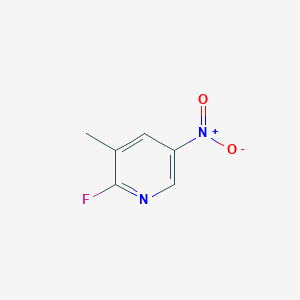
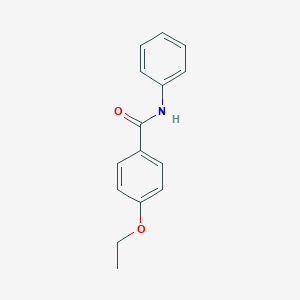
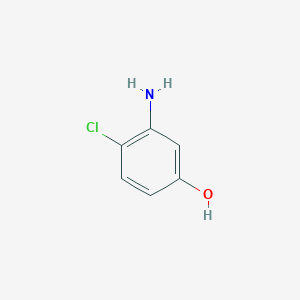
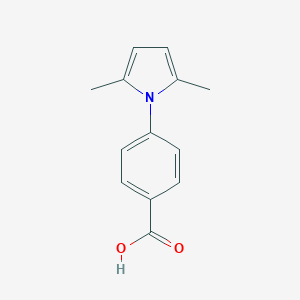
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
